Sweetness Enhancement vs. Primary Sweetness
Unlike Rebaudioside A (Reb A), which functions as a primary high-intensity sweetener, Rebaudioside F (Reb F) is functionally differentiated as a sweetness *enhancer* for other sweeteners, as explicitly claimed in multiple patent applications [1]. This is a distinct functional role, not merely a difference in sweetening potency. The evidence is based on defined compositions and methods for enhancing sweetness using Reb F, differentiating it from compounds like Reb A that are used primarily for their own sweet taste [2]. No direct quantitative comparison of enhancement factor is provided in the patent abstract, but the functional classification is a critical procurement distinction.
| Evidence Dimension | Functional Role in Sweetening |
|---|---|
| Target Compound Data | Sweetness Enhancer |
| Comparator Or Baseline | Primary Sweetener (e.g., Reb A) |
| Quantified Difference | Functional classification, not quantitative |
| Conditions | Beverages and sweetener compositions per patent applications WO2018/157035A1 and AU2018224221A1 |
Why This Matters
This functional distinction guides formulators to use Reb F for synergistic sweetness modulation rather than as a direct, bulk sweetener, influencing procurement quantity and application.
- [1] Erickson, S., & Galopin, C. (2018). Compositions and methods for enhancing sweetness. World Intellectual Property Organization Patent No. WO2018/157035A1. View Source
- [2] Erickson, S., & Galopin, C. (2019). Compositions and methods for enhancing sweetness. Australian Patent No. AU2018224221A1. View Source
